![molecular formula C17H27N5O2 B5543162 1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that introduce various functional groups to a core structure. For compounds similar to the one , methods typically involve condensation reactions, cyclization, and functional group transformations, ensuring the introduction of cyclopropyl, triazolyl, and piperidine moieties in a controlled manner to achieve the desired molecular architecture. One example involves the synthesis of bioactive heterocycles, where intermediates like piperidine and cyclopropane derivatives are key components (Thimmegowda et al., 2009).
Scientific Research Applications
Synthesis and Structural Studies
- The development of novel cytotoxic and anticancer agents, involving piperidine derivatives, highlights the significance of structural modifications in enhancing biological activity. One study detailed the synthesis of compounds showing promising activity against colon cancers, emphasizing the role of piperidines in medicinal chemistry (Dimmock et al., 1998).
Enantioselective Synthesis
- Research on the enantioselective synthesis of a CGRP receptor inhibitor demonstrates the importance of stereochemistry in drug design, showcasing the development of a potent compound through stereoselective synthesis (Cann et al., 2012).
Antimicrobial Activities
- A study on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities illustrates the potential of heterocyclic compounds in addressing microbial resistance. Some compounds exhibited good to moderate activities against test microorganisms, suggesting the therapeutic potential of structurally similar compounds (Bektaş et al., 2010).
Antituberculosis Activity
- The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the targeted approach in tuberculosis drug discovery. One compound showed promising activity across several assays, underlining the value of hybrid molecules in drug development (Jeankumar et al., 2013).
Metabolic Interactions
- Studies on casopitant, a neurokinin-1 receptor antagonist, provide insight into the drug's metabolic interactions, demonstrating the complex interplay between drug compounds and metabolic enzymes (Motta et al., 2011).
properties
IUPAC Name |
1-(cyclopropanecarbonyl)-N-[1-(2-propyl-1,2,4-triazol-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-3-8-22-15(18-11-19-22)12(2)20-16(23)13-6-9-21(10-7-13)17(24)14-4-5-14/h11-14H,3-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJBJCKBLSMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)C(C)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.